n-(Pyridin-3-ylcarbonyl)urea
Description
Properties
IUPAC Name |
N-carbamoylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYDPGMWBEHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285414 | |
| Record name | n-(pyridin-3-ylcarbonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-38-2 | |
| Record name | NSC41711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(pyridin-3-ylcarbonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of N Pyridin 3 Ylcarbonyl Urea
The comprehensive structural analysis of n-(Pyridin-3-ylcarbonyl)urea relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's electronic and structural features, from the connectivity of its atoms to its three-dimensional arrangement in the solid state.
Structure Activity Relationship Sar Studies of N Pyridin 3 Ylcarbonyl Urea Derivatives
Systematic Modification and Functionalization of the Pyridine-Urea Core
The strategic approach to understanding the SAR of this scaffold involves its conceptual deconstruction into three primary components: the pyridine (B92270) ring, the urea (B33335) linker, and the terminal substituent group. Researchers systematically modify each segment to probe the structural requirements for optimal biological activity. nih.govsigmaaldrich.com This methodical functionalization allows for the generation of libraries of compounds where specific changes can be directly correlated with shifts in potency and selectivity. nih.govsigmaaldrich.com
For instance, in the development of anti-tuberculosis agents, a library of adamantyl urea derivatives was created by systematically replacing different parts of the molecule. nih.govsigmaaldrich.com Similarly, in the pursuit of anticancer agents, diaryl urea derivatives containing a pyridine ring are synthesized through computer-aided design, highlighting the importance of both the diaryl urea structure and the pyridinyl ring in enhancing affinity for targets like BRAF kinase. nih.govnih.gov The synthesis of these derivatives often involves the reaction of a desired amine with a corresponding isocyanate, a facile method that enables the rapid generation of diverse compound arrays for screening. nih.gov This systematic approach is crucial for building a clear and detailed understanding of the SAR for a given biological target. nih.govsigmaaldrich.com
Impact of Substituent Variation on Biological Activity
The introduction of various functional groups at different positions on the N-(Pyridin-3-ylcarbonyl)urea scaffold has been shown to dramatically alter the biological profile of the resulting derivatives.
The pyridine ring is a key component of many biologically active molecules and a frequent target for modification in SAR studies. nih.gov Research has shown that the nature and position of substituents on this ring can significantly enhance or diminish the compound's activity. For example, studies on the antiproliferative activity of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups tends to result in lower antiproliferative effects. nih.gov
In the context of urease inhibitors, SAR analysis of pyridin-2(1H)-one derivatives indicated that the presence of electron-releasing groups is important for modulating biological activity. researchgate.net Similarly, in a series of N'-(pyridine-3-ylmethylene)benzohydrazides, a related structural class, the presence of a chloro group on the pyridyl ring in combination with a trimethoxy group on the benzohydrazide (B10538) moiety resulted in potent antifungal activity. core.ac.uk These findings underscore the electronic and steric influence of pyridine ring substituents on target engagement.
Table 1: Impact of Pyridine Ring Modifications on Biological Activity
| Compound Class | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |
| Pyridine Derivatives | Halogens, Bulky Groups | Decreased antiproliferative activity | nih.gov |
| Pyridin-2(1H)-ones | Electron-releasing groups | Important for urease inhibition | researchgate.net |
Alterations to the Urea Nitrogen Substituents
SAR studies on urea derivatives as antitubercular agents revealed that a 1-adamantyl-3-phenyl urea core provided the most potent activity. nih.govsigmaaldrich.com The studies systematically explored variations, showing that having a bulky aliphatic ring on one side of the urea and an aromatic ring on the other was a preferred arrangement for activity. nih.gov Further research into anti-malarial 2,4-diamino-pyrimidines with urea substituents found that the position of the urea group on an aniline (B41778) ring was crucial; 3-substituted ureas demonstrated better activity and selectivity compared to their 4-substituted counterparts. nih.gov In some antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where the urea is part of a cyclic system, exploration of substituents on an attached piperazine (B1678402) ring showed that aromatic urea derivatives had slightly better activity than aliphatic ones, indicating a large binding pocket that can accommodate different groups. nih.gov
Table 2: Effect of Urea Nitrogen Substituent Alterations
| Compound Series | Substituent Type | Key Finding | Reference |
|---|---|---|---|
| Pyridine-3-carboxamide-6-yl-ureas | N-ethylurea | Key for potent DNA gyrase inhibition | nih.gov |
| Adamantyl Ureas | 1-adamantyl and phenyl groups | Optimal arrangement for anti-tubercular activity | nih.gov |
| Anilinourea Pyrimidines | 3-substituted anilinourea | Better anti-malarial activity and selectivity than 4-substituted | nih.gov |
The urea moiety itself acts as a crucial linker, but its chemical environment, including adjacent spacers, significantly influences the molecule's conformational flexibility and ability to interact with biological targets. In a series of anticancer agents, a diaryl urea structure was designed where one aryl ring was connected to a pyridine via a methoxy (-OCH2-) spacer, as seen in 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. nih.govnih.gov This design proved effective, indicating that the linker properly orients the pyridine and the second aryl urea substituent for optimal binding to the target kinase. nih.gov
The coupling of two pharmacologically important scaffolds, such as pyridine and piperazine, is a strategy that can produce hybrid molecules with enhanced biological activity. frontiersin.org In these cases, the piperazine ring acts as a linker between the pyridine core and other substituents. Studies on these hybrids as urease inhibitors have demonstrated potent activity, underscoring the importance of the linker's structure in presenting the key pharmacophoric elements to the enzyme's active site. frontiersin.org
Elucidation of Key Pharmacophoric Features of the this compound Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold and its derivatives, several key features have been identified.
Molecular docking studies of diaryl urea derivatives targeting the BRAF kinase have provided significant insight into the pharmacophore. nih.gov Key interactions include:
Hydrogen Bonding: The NH groups within the urea structure and the oxygen of the carbonyl group are critical hydrogen bond donors and acceptors. They frequently form hydrogen bonds with amino acid residues in the active site of target proteins. nih.govnih.gov
Pyridine Nitrogen: The nitrogen atom on the pyridine ring often acts as a hydrogen bond acceptor, anchoring the molecule in the binding pocket. nih.gov
Aromatic/Hydrophobic Interactions: The pyridine ring and other aryl substituents contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target.
A pharmacophore model developed for urease inhibitors based on structurally diverse compounds identified two hydrogen bond acceptor atoms, one hydrogen bond donor atom, and one hydrophobic center as the key features for activity. researchgate.net This general model aligns with the specific features observed for pyridine-urea derivatives, where the urea provides the donor and acceptor sites and the aromatic rings provide the hydrophobic features.
Computational Approaches to SAR Modeling (e.g., QSAR and 3D-QSAR methodologies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistically significant correlations between the structural properties of compounds and their biological activities. dmed.org.ua These models are invaluable for predicting the activity of new compounds and guiding the design of more potent molecules.
For diaryl urea derivatives acting as B-RAF inhibitors, QSAR studies have been performed using both linear (multiple linear regressions) and nonlinear (partial least squares least squares support vector machine) methods. nih.govresearchgate.net These studies revealed that descriptors related to the molecule's size, degree of branching, aromaticity, and polarizability were key factors affecting inhibitory activity. nih.gov
In the development of anti-malarial urea-substituted pyrimidines, QSAR analyses pointed to lipophilicity as a primary driver of improved activity. nih.gov However, this also highlighted a common challenge in drug design, as the most active compounds suffered from high lipophilicity, which often leads to poor aqueous solubility and permeability. nih.gov QSAR methodologies, such as those implemented in programs like GUSAR, allow for the modeling of a wide range of compounds and the prediction of activity parameters like IC50 values, thereby accelerating the process of hit identification and lead optimization. dmed.org.uamdpi.com These computational tools are essential for understanding complex SAR data and making informed decisions in the drug discovery process. dmed.org.ua
Preclinical Biological Evaluation and Mechanistic Insights
Enzyme Inhibition Profiling
The unique structural arrangement of N-(Pyridin-3-ylcarbonyl)urea, featuring a central urea (B33335) moiety flanked by a pyridine (B92270) ring, makes it a candidate for interaction with various enzyme active sites. This has prompted investigations into its inhibitory effects, particularly against ureases and kinases, which are validated targets in infectious diseases and oncology, respectively.
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov This enzymatic activity is a crucial virulence factor for several pathogens, allowing them to survive in acidic environments. dovepress.comfrontiersin.org Consequently, the inhibition of urease is a significant strategy for treating infections caused by ureolytic bacteria. nih.gov The urea and pyridine moieties are key structural features found in various known urease inhibitors. frontiersin.orgnih.gov
Helicobacter pylori utilizes urease to neutralize the highly acidic environment of the stomach, enabling its colonization and subsequent contribution to gastritis, peptic ulcers, and gastric cancer. dovepress.comfrontiersin.org Therefore, inhibiting H. pylori urease is a primary therapeutic goal. nih.gov While direct studies on this compound are not extensively detailed, the broader class of pyridine-urea derivatives has been investigated. For instance, various pyridylpiperazine derivatives have been synthesized and shown to be effective urease inhibitors. frontiersin.org Compounds containing a urea or thiourea (B124793) fragment are a natural choice for designing inhibitors of this enzyme, as they can mimic the natural substrate. nih.gov The effectiveness of such compounds underscores the potential of the this compound scaffold as a backbone for developing potent urease inhibitors.
The mechanism by which a compound inhibits an enzyme is critical to understanding its biological activity. Urease inhibitors can act through several mechanisms.
Competitive Inhibition: These inhibitors, such as acetohydroxamic acid (AHA), often bind to the nickel ions in the enzyme's active site, directly competing with the urea substrate. nih.govnih.gov
Non-Competitive Inhibition: This type of inhibition involves the inhibitor binding to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Covalent Inhibition: Some inhibitors form covalent bonds with specific residues in the enzyme, leading to irreversible inactivation. nih.gov For example, gold(III) compounds have been shown to bind to cysteine and histidine residues near the active site flap of Sporosarcina pasteurii urease, blocking its movement and obliterating catalytic activity. nih.gov
Kinetic analysis of pyridine-based inhibitors has revealed varied binding mechanisms. Molecular docking studies of certain 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives suggest that their inhibitory action involves hydrogen bonding and hydrophobic interactions with active site residues. frontiersin.org The specific inhibition type for this compound would require dedicated kinetic studies to determine whether it acts as a competitive, non-competitive, or mixed-type inhibitor.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net The bis-aryl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors, targeting enzymes like p38, Raf-1, and VEGFR. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. semanticscholar.org Inhibiting VEGFR-2 can disrupt a tumor's blood supply, making it a valuable anticancer strategy. semanticscholar.org The pyridine-urea structure has been identified as a promising scaffold for developing VEGFR-2 inhibitors. nih.gov
Research into a series of novel pyridine-urea derivatives demonstrated significant potential in this area. Several synthesized compounds were evaluated for their ability to inhibit VEGFR-2, with some showing potency comparable to or greater than existing drugs like Sorafenib. nih.govnih.gov For example, specific pyridine-urea derivatives have shown potent inhibitory activity against the VEGFR-2 enzyme. nih.gov
| Compound | Structure | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8b | 1-(4-Chlorophenyl)-3-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)urea | 5.0 ± 1.91 | nih.gov |
| Compound 8e | 1-(4-Chlorophenyl)-3-(6-(4-hydroxymethylpiperidin-1-yl)-2-methylpyridin-3-yl)urea | 3.93 ± 0.73 | nih.gov |
| Sorafenib (Reference) | Reference Drug | 0.10 | nih.gov |
These findings highlight that the pyridine-urea core is a viable starting point for designing potent VEGFR-2 inhibitors for cancer therapy. nih.govnih.gov
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.gov Its aberrant activation is a common driver in many human cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com Dual inhibition of both PI3K and mTOR is considered a promising strategy, as it can block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response compared to single-target agents. nih.gov
While no drugs from this class are yet on the market, several dual PI3K/mTOR inhibitors, such as Gedatolisib and Apitolisib, are in clinical development. nih.govmdpi.com The chemical structures of many kinase inhibitors incorporate a urea moiety, which has been identified as a beneficial chemical anchor for binding within the kinase domain. researchgate.netnih.gov Although specific studies evaluating this compound as a dual PI3K/mTOR inhibitor are not prominent, its structural components align with features known to be important for kinase inhibition. The development of quinoline-based compounds as dual inhibitors further suggests that heterocyclic rings, like pyridine, are compatible with targeting these enzymes. nih.gov Further investigation is warranted to explore the potential of the this compound scaffold in the context of dual PI3K/mTOR inhibition.
Kinase Inhibition Studies
Molecular Mechanisms of Action at the Biological Target Level
The n-(pyridin-3-yl)urea scaffold is a key structural motif found in a variety of biologically active molecules. While the standalone compound this compound is not extensively studied, its core structure serves as a crucial pharmacophore in the design of potent enzyme inhibitors. Research into derivatives incorporating this moiety has provided significant insights into their molecular mechanisms, particularly their interactions with enzyme targets and their subsequent effects on cellular signaling.
The primary molecular targets identified for compounds containing the n-(pyridin-3-yl)urea scaffold are not classical cell-surface or nuclear receptors, but rather enzymes that are critical nodes in cellular signaling pathways. The literature focuses on the direct inhibition of enzymes such as protein kinases and histone deacetylases (HDACs) rather than receptor-mediated signaling.
The urea and pyridine components are adept at forming specific, high-affinity interactions within the catalytic cleft of these enzymes, functioning as direct competitive or allosteric inhibitors. For instance, in the context of kinase inhibition, these molecules operate within the ATP-binding pocket columbia.edu. Similarly, as HDAC inhibitors, they interact with the enzyme's active site channel nih.gov. Therefore, their modulatory effects on cellular function are a direct consequence of attenuating or blocking the catalytic activity of these specific enzyme targets.
The n-(pyridin-3-yl)urea moiety is a privileged scaffold in the design of enzyme inhibitors due to its capacity for forming multiple, stabilizing hydrogen bonds and other non-covalent interactions within enzyme active sites.
Histone Deacetylase (HDAC) Inhibition: In the context of HDAC inhibition, particularly selective inhibition of HDAC6, the aryl urea structure is a central component. Structure-activity relationship (SAR) studies have shown that the urea linker plays a critical role in positioning the molecule within the active site. The introduction of substituents on the urea nitrogen can lead to significant gains in potency and selectivity for HDAC6 over other HDAC isoforms. For example, compound 5g (a derivative) shows low nanomolar inhibitory potency against HDAC6 with approximately 600-fold selectivity over HDAC1. nih.gov This selectivity is attributed to the specific geometry and hydrogen bonding capacity of the branched urea scaffold, which is better accommodated by the HDAC6 active site. nih.gov
Protein Kinase Inhibition: The pyridinyl-urea structure is a hallmark of many "type II" kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase activation loop. This mode of inhibition is distinct from ATP-competitive "type I" inhibitors. researchgate.netcolumbia.edu
Key Interactions: The urea moiety is pivotal, often acting as a hydrogen bond donor-acceptor. It typically forms a bidentate (two-point) hydrogen bond with a conserved glutamate (B1630785) residue in the αC-helix (e.g., Glu71 in p38 MAP kinase) and a backbone amide in the hinge region. nih.govcolumbia.edu The pyridine ring, specifically the nitrogen atom, frequently acts as a hydrogen bond acceptor, while the ring itself can engage in favorable π-stacking interactions with aromatic residues in the active site. nih.gov
Binding Mode: In studies of pyrazole (B372694) urea-based inhibitors of p38 MAP kinase, X-ray crystallography revealed that the urea group establishes a bidentate hydrogen bond with the side chain of Glu71. This interaction stabilizes a specific inactive conformation of the kinase, which is incompatible with ATP binding. columbia.edu Similarly, molecular dynamics simulations of pyridine-urea hybrids targeting VEGFR2 showed stable hydrogen bonds with Glu885 and Asp1046, the latter being part of the critical DFG motif, confirming the DFG-out binding mode. nih.gov
The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with numerous derivatives exhibiting activity in the nanomolar range against their target kinases.
| Compound Class/Derivative | Target Enzyme | Inhibition (IC₅₀) |
| Pyridin-2-yl Urea Derivative 2 | ASK1 Kinase | 1.55 ± 0.27 nM |
| Pyridine-Urea Derivative 8e | MCF-7 Cell Proliferation | 0.22 µM |
| Pyridin-3-yl Pyrimidine A9 | Bcr-Abl | 0.05 µM |
| N-(Pyridin-3-yl)benzamide Derivative | CYP11B2 | 53-166 nM |
| HDAC6 Inhibitor 5g | HDAC6 | Low Nanomolar |
This table presents a selection of inhibitory activities for compounds containing a pyridinyl-urea or related pharmacophore, as reported in the literature. mdpi.comnih.govnih.govnih.govmdpi.comnih.gov
Urease Inhibition: The urea moiety itself is the substrate for the enzyme urease. Inhibitors designed for urease often mimic the substrate's interaction with the dinuclear nickel center in the active site. nih.gov While structurally different from kinase inhibitors, studies on urease inhibitors containing pyridine and other nitrogenous heterocycles highlight the importance of the nitrogen atoms in coordinating with the metal ions (or forming hydrogen bonds with key residues) in the active site, thereby blocking catalysis. nih.govfrontiersin.org
By inhibiting key enzymes, molecules built upon the n-(pyridin-3-yl)urea scaffold can profoundly modulate intracellular signaling networks, leading to significant downstream cellular effects, including the induction of cell cycle arrest and apoptosis.
Modulation of MAPK Signaling: Many pyridinyl-urea derivatives target kinases within the mitogen-activated protein kinase (MAPK) cascade, such as ASK1, p38, and ERK. mdpi.comnih.govmdpi.com These pathways are central regulators of cellular responses to stress, proliferation, and survival. Inhibition of ASK1, an upstream MAP3K, can block stress-induced activation of JNK and p38 pathways, which are implicated in numerous inflammatory diseases and cancers. mdpi.comnih.govnih.gov Inhibitors of ERK, the final kinase in the canonical MAPK/ERK pathway, can overcome resistance to upstream inhibitors (like BRAF and MEK inhibitors) by blocking the ultimate signal for proliferation. nih.gov The cellular consequence of this pathway inhibition is often a halt in proliferation and, in cancer cells, the induction of programmed cell death (apoptosis). mdpi.com
Induction of Cell Cycle Arrest: A common outcome of disrupting oncogenic signaling pathways is the arrest of the cell cycle.
The inhibition of critical cell signaling proteins can trigger checkpoints that halt cell cycle progression, preventing damaged or cancerous cells from dividing. For example, activation of the p53 tumor suppressor pathway, which can be influenced by upstream signaling, often leads to arrest in the G1 phase. mdpi.com
Studies on various cytotoxic agents show that they can induce arrest at different phases. Some compounds cause cells to accumulate at the G1/S boundary, while others cause a G2/M phase arrest by disrupting the CDK1/Cyclin-B complex. mdpi.comnih.govmdpi.com For instance, treatment of colorectal cancer cells with metformin, which activates the AMPK/p53 pathway, resulted in cell cycle arrest at the G1 phase. mdpi.com While mechanistically distinct, this demonstrates the principle that interfering with cellular metabolism and signaling directly impacts cell cycle machinery.
The antiproliferative effects of HDAC inhibitors containing the aryl urea scaffold are also linked to cell cycle modulation. Increased acetylation of proteins, including tubulin and histones, can disrupt mitotic spindle formation and alter the expression of genes that control cell cycle progression, leading to growth inhibition. nih.gov
Advanced Molecular Modeling and Computational Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking simulations are crucial for predicting how N-(Pyridin-3-ylcarbonyl)urea and its analogs might bind to the active site of a protein target. These simulations can identify multiple possible binding poses, or modes, and estimate their binding strength through scoring functions.
In studies of structurally related pyridin-yl urea (B33335) derivatives, molecular docking has been successfully employed to predict binding modes. For instance, in the investigation of novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking initially predicted two distinct, comparable binding modes, often referred to as Class I and Class II poses nih.govmdpi.com. The limited discrimination capability of docking scores alone often necessitates more accurate methods, like binding free energy calculations, to distinguish the most likely binding mode nih.gov.
Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which feature a related N-(pyridin-3-yl)carboxamide substructure, against the PI3Kα enzyme revealed specific binding affinities for both wild-type and mutant forms of the protein mdpi.com. The calculated binding energies, or docking scores, provide a quantitative estimate of binding affinity, helping to rank potential inhibitors. For example, various morin (B1676745) analogues acting as urease inhibitors demonstrated docking scores ranging from -7.117 to -10.977 and binding energies from -45.27 to -61.834 kJ/mol nih.gov. These results highlight the ability of docking to prioritize compounds for synthesis and biological testing researchgate.net.
Table 1: Example Docking Scores and Binding Affinities for Related Pyridin-yl Urea Compounds This table is illustrative, showing typical data obtained from molecular docking studies on compounds structurally related to this compound.
| Compound Series | Target Protein | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG) (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | -8.50 to -8.63 | -7.22 to -11.64 | nih.gov |
| N-Aryl-2-quinolone-3-carboxamides | PI3Kα (Mutant) | -5.63 to -8.01 | Not Reported | mdpi.com |
| Morin Analogous Thioureas | Helicobacter pylori Urease | -7.117 to -10.977 | -45.27 to -61.834 (kJ/mol) | nih.gov |
A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are critical for stabilizing the ligand-protein complex.
The urea moiety is a key pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen) mdpi.com. Docking studies consistently show this group forming crucial hydrogen bonds with the protein backbone or with polar amino acid side chains. For diaryl ureas, it has been observed that one nitrogen atom donates a hydrogen bond in over 60% of cases, while the other nitrogen does so in over 65% of complexes mdpi.com.
In the context of PI3Kα inhibitors, the dominance of interactions with residues S774 and K802 was found to be critical for complex formation mdpi.com. For ASK1 kinase inhibitors, hydrogen bonds and other interactions with the hinge region of the kinase are typically observed mdpi.com. The pyridine (B92270) ring itself can participate in π-π stacking or CH-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, further anchoring the ligand in the active site nih.govmdpi.com.
Table 2: Key Amino Acid Interactions for Structurally Related Compounds This table summarizes common types of interactions and the specific amino acid residues involved, as identified through molecular docking of similar compounds.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| PI3Kα | S774, K802 | Hydrogen Bonding | mdpi.com |
| Human Androgen Receptor | TRP751, ARG752, ASN756 | Hydrogen Bonding | aiktclibrary.org |
| H. pylori Urease | Not specified | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions | nih.gov |
| Various Kinases | Aspartic Acid, Lysine | Hydrogen Bonding (Urea Moiety) | mdpi.com |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more profound understanding of conformational changes, complex stability, and the role of the solvent.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. For a molecule like this compound, rotation around single bonds allows for significant flexibility.
Studies on structurally related 2-pyridin-3-yl-benzo[d] diva-portal.orgoxazin-4-one derivatives have utilized various computational tools (such as OMEGA, HYPERCHEM, and MOPAC) to perform comparative conformational analyses researchgate.net. Such studies are essential to generate a representative set of conformers that can then be used in docking simulations to identify the "biologically active conformation"—the specific shape the molecule adopts when it binds to its target researchgate.net. MD simulations can further explore the conformational landscape of the ligand in different environments, such as in aqueous solution or within a protein's binding site, revealing how its structure adapts to its surroundings port.ac.uk.
MD simulations are a powerful tool for assessing the stability of a ligand-protein complex predicted by docking. By simulating the complex over nanoseconds or microseconds, researchers can observe whether the ligand remains securely bound in its initial pose or if it shifts or even dissociates from the binding site mdpi.com. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to quantify this stability.
These simulations also provide detailed information on the role of water molecules. Water can mediate interactions between the ligand and protein by forming "water bridges," which can be crucial for the stability of the complex. The development of methods like Thermal Titration Molecular Dynamics (TTMD) offers a way to qualitatively estimate the stability of protein-ligand complexes by evaluating the conservation of the binding mode across simulations at progressively increasing temperatures nih.govresearchgate.net. Furthermore, advanced techniques like absolute binding free energy (BFE) calculations, which are based on MD simulations, can provide highly accurate predictions of binding affinity and help to reliably distinguish between different binding modes nih.govnih.gov.
The simple molecule urea is a well-known protein denaturant. Understanding its mechanism of action provides a valuable theoretical framework for interpreting the interactions of the urea moiety present in N-acylureas like this compound.
Two primary mechanisms have been proposed for urea-induced denaturation:
Indirect Mechanism : This theory suggests that urea alters the bulk water structure, which in turn weakens the hydrophobic effect that helps to hold proteins together nih.govnih.gov.
Direct Mechanism : This model posits that urea molecules interact directly with the protein. Accumulating evidence from MD simulations strongly supports this mechanism nih.govnjit.edunih.gov.
Modern simulations and theoretical studies indicate that urea denatures proteins by interacting favorably with all parts of the protein—both nonpolar and polar residues, as well as the peptide backbone diva-portal.orgnih.gov. The driving force appears to be favorable van der Waals (dispersive) interactions between urea and the protein, which are more favorable than water-protein interactions nih.govnih.gov. Urea can displace water from the protein's surface and form hydrogen bonds directly with backbone amide groups nih.gov.
Relevance to N-Acylureas : The this compound compound contains the fundamental urea functional group. The theoretical understanding of urea's interaction with proteins is therefore highly relevant. It suggests that the urea moiety in this compound can engage in similar direct interactions with protein targets. It can act as a potent hydrogen-bonding unit and also participate in favorable van der Waals contacts. This dual ability to interact with both polar and non-polar regions of a binding site likely contributes significantly to the binding affinity and specificity of N-acylurea compounds. These insights from denaturation studies help explain at a fundamental level why the urea scaffold is a successful and recurring motif in the design of enzyme inhibitors and other bioactive molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have emerged as a powerful tool in modern chemistry, providing deep insights into the electronic structure and reactivity of molecules at the atomic level. These computational methods, particularly those based on quantum mechanics, allow for the detailed investigation of molecular properties that may be difficult or impossible to determine through experimental means alone. For a molecule such as this compound, these calculations can elucidate its fundamental characteristics, including the distribution of electrons, the nature of its chemical bonds, and its propensity to engage in chemical reactions. By simulating the molecule's behavior, researchers can predict a wide range of properties, from the energies of its molecular orbitals to its spectroscopic signatures, thereby guiding synthetic efforts and explaining observed chemical phenomena.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms in Synthesis
Density Functional Theory (DFT) is a widely used computational method that has revolutionized the study of reaction mechanisms. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This allows for the characterization of transition states and the calculation of activation energies, providing a quantitative understanding of reaction kinetics.
A plausible synthetic route to this compound involves the reaction of nicotinoyl isocyanate with ammonia (B1221849). DFT could be employed to model this reaction, elucidating the step-by-step mechanism. The calculations would typically involve optimizing the geometries of the reactants, the isocyanate intermediate, the transition state for the nucleophilic attack of ammonia, and the final product.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Synthesis of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Nicotinoyl Isocyanate + NH₃ | 0.0 | Reactants |
| Transition State | +15.2 | Nucleophilic attack of ammonia on the isocyanate carbon |
| This compound | -25.8 | Product |
Note: The data in this table is illustrative and represents typical values for such a reaction. Actual values would be obtained from specific DFT calculations.
The insights gained from such a DFT study would include the identification of the rate-determining step of the reaction and an understanding of the electronic factors that govern the reactivity of the isocyanate intermediate. For instance, the calculations could reveal how the electron-withdrawing nature of the pyridin-3-yl group influences the electrophilicity of the isocyanate carbon, thereby affecting the reaction rate.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 9.1 | Pyridine-C2 | 152.5 |
| Pyridine-H4 | 8.2 | Pyridine-C3 | 130.1 |
| Pyridine-H5 | 7.5 | Pyridine-C4 | 138.0 |
| Pyridine-H6 | 8.8 | Pyridine-C5 | 125.3 |
| Urea-NH | 10.5 | Pyridine-C6 | 149.8 |
| Urea-NH₂ | 8.5, 7.9 | Carbonyl-C (Amide) | 168.2 |
| Carbonyl-C (Urea) | 158.4 |
Note: The data in this table is hypothetical and based on typical values for similar functional groups. The chemical shifts are referenced to TMS.
Vibrational Frequencies: Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes of vibration and their corresponding frequencies can be obtained. These predicted frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch (Amide) | 3350 | -CO-NH- |
| N-H Stretch (Urea) | 3450, 3300 | -NH₂ |
| C=O Stretch (Amide) | 1710 | Pyridine-CO- |
| C=O Stretch (Urea) | 1680 | -NH-CO-NH₂ |
| C-N Stretch | 1450 | Pyridine-C |
| Pyridine Ring Vibrations | 1600, 1580 | Aromatic C=C and C=N |
Note: The data in this table is illustrative. The predicted frequencies are typically scaled to account for systematic errors in the calculations.
The accurate prediction of these spectroscopic properties provides a powerful synergy between computational and experimental chemistry, facilitating the unambiguous characterization of this compound.
Future Research Directions and Prospects for N Pyridin 3 Ylcarbonyl Urea Research
Exploration of Novel Biological Targets and Therapeutic Applications for Pyridine-Urea Compounds
The pyridine-urea motif has been a cornerstone in the development of various targeted therapies, most notably as kinase inhibitors in oncology. mdpi.com However, the therapeutic potential of this structural class extends far beyond its current applications. Future research should be directed towards a systematic exploration of novel biological targets to unlock new therapeutic avenues.
Anticancer Drug Development:
A primary focus of research on pyridine-urea compounds has been in the realm of oncology. Many derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. mdpi.comresearchgate.net Several compounds have demonstrated potent submicromolar anticancer activity. For instance, certain hybrid small molecules combining urea (B33335) and pyridine (B92270) have shown impressive GI50 values, with some reaching as low as 0.06 μM against the MCF7 cancer cell line. mdpi.comresearchgate.net These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov
Future work could expand this to other cancer types and investigate mechanisms beyond VEGFR-2 inhibition. The demonstrated safety profiles of some of these compounds in normal cell lines further support their potential for development as novel anticancer drugs. mdpi.com
Antimicrobial Agents:
The pyridine-urea scaffold has also shown promise in the development of new antimicrobial agents. Research has demonstrated that derivatives of this class can act as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.gov This provides a critical avenue for developing new antibacterial drugs to combat the growing threat of antibiotic resistance. nih.gov Additionally, certain pyridine-urea derivatives have been investigated for their activity against Mycobacterium tuberculosis and other pathogenic microbes. nih.govresearchgate.net
Further exploration in this area could involve screening against a broader range of bacterial and fungal pathogens, including drug-resistant strains. Elucidating the precise mechanisms of action against these microbes will be crucial for optimizing their therapeutic potential.
Other Therapeutic Areas:
The versatility of the pyridine-urea structure suggests its potential applicability in other disease contexts. For example, derivatives have been explored as inhibitors of acid ceramidase for the treatment of fibrotic diseases and as potential agents for managing neurodegenerative conditions like Alzheimer's disease. acs.orgnih.gov The ability of the urea moiety to form key hydrogen bonds can be exploited to design inhibitors for a wide range of enzymes and receptors. nih.gov Future high-throughput screening campaigns against diverse target libraries could uncover entirely new therapeutic applications for this privileged scaffold.
Design and Synthesis of Advanced Analogs and Prodrugs based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyridine-urea compounds, SAR studies have provided valuable insights that can guide the design of more potent and selective analogs.
Key SAR Findings:
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. For example, in a series of pyridine-ureas evaluated for anticancer activity, the substitution pattern on the pyridine moiety was found to be a critical determinant of their potency. nih.gov
Aryl Group Modifications: The nature of the aryl group attached to the urea nitrogen is another key factor. Electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties of the urea linkage and influence binding affinity to the target protein. nih.gov
Urea Linker: The urea moiety itself is often essential for activity, acting as a hydrogen bond donor and acceptor to interact with the target protein. mdpi.comnih.gov Modifications to the urea linker, such as N-methylation, can have a profound effect on biological activity. nih.gov
Design of Advanced Analogs:
Based on these SAR insights, future design strategies could focus on:
Hybrid Molecules: Integrating the pyridine-urea scaffold with other pharmacophoric fragments has proven to be a successful strategy. mdpi.comresearchgate.net For example, creating hybrid molecules that combine the pyridine-urea core with a quinazoline (B50416) ring has led to compounds with potent anticancer activity. mdpi.com
Conformationally Restricted Analogs: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or other rigid linkers. nih.gov
Prodrug Development:
To improve the pharmacokinetic properties of promising pyridine-urea compounds, the development of prodrugs is a viable strategy. Prodrugs are inactive derivatives that are converted to the active drug in the body. This approach can be used to enhance solubility, increase metabolic stability, and improve oral bioavailability.
Development of Stereoselective Synthetic Strategies for Chiral N-(Pyridin-3-ylcarbonyl)urea Derivatives (if applicable)
The introduction of chiral centers into a molecule can have a significant impact on its biological activity, as different stereoisomers can exhibit different potencies and pharmacological profiles. While the parent compound, this compound, is not chiral, the synthesis of chiral derivatives presents an important avenue for future research.
The development of stereoselective synthetic methods would allow for the preparation of enantiomerically pure chiral pyridine-urea derivatives. This is crucial for evaluating the biological activity of individual stereoisomers and for developing drugs with improved therapeutic indices. Research into the design and synthesis of chiral ionic liquids containing a urea functionality bonded to a pyridinium (B92312) ring has already been explored, providing a foundation for future work in this area. nih.gov
Future efforts could focus on:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize enantiomerically pure products.
Integration of High-Throughput Screening and Computational Methods for Lead Optimization
The integration of modern drug discovery technologies can significantly accelerate the identification and optimization of new pyridine-urea-based drug candidates.
High-Throughput Screening (HTS):
HTS allows for the rapid screening of large compound libraries against specific biological targets. This can be used to identify initial hits from which lead optimization programs can be launched. HTS has been successfully employed to identify promising pyridine-urea compounds with desired biological activities. acs.org
Computational Methods:
Computational techniques play a vital role in modern drug design and can be used to:
Molecular Docking: Predict the binding mode of pyridine-urea derivatives to their target proteins, providing insights into the key interactions that govern binding affinity. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: Assess the stability of ligand-protein complexes and calculate binding free energies, offering a more dynamic and accurate picture of the binding process. mdpi.comresearchgate.net
ADME Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs, helping to prioritize compounds with favorable drug-like characteristics. nih.gov
By combining these computational approaches with experimental data, researchers can adopt a rational design strategy to optimize the potency, selectivity, and pharmacokinetic properties of this compound derivatives and related compounds.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(Pyridin-3-ylcarbonyl)urea, and how can reaction conditions be optimized?
- Methodology : A common synthetic route involves coupling pyridine-3-carboxylic acid with urea derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Optimization includes:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Yield improvement : Use of catalytic DMAP or stoichiometric base (e.g., triethylamine) to enhance reactivity.
- Validation : Confirm purity via HPLC (≥95%) and structural identity via -NMR and IR spectroscopy .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare experimental -NMR (e.g., δ 8.5–9.0 ppm for pyridyl protons) and IR (amide I band ~1650 cm) with reference data from NIST Chemistry WebBook or PubChem .
- Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 180.16 for [M+H]) and 2D-NMR (COSY, HSQC) to resolve overlapping signals .
Q. What safety protocols are critical when working with this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Refer to SDS guidelines for spill management .
Q. How can researchers efficiently locate prior literature on this compound?
- Databases : Search SciFinder or Reaxys using CAS 583-08-4 or synonyms (e.g., Nicotinuric Acid).
- Keywords : Include "pyridinylcarbonyl urea synthesis," "spectroscopic characterization," and "biological activity."
- Filtering : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents for mechanistic insights .
Advanced Research Questions
Q. What computational strategies predict synthetic pathways for this compound derivatives?
- AI-driven tools : Platforms like PubChem’s retrosynthesis module use Reaxys and Pistachio databases to propose one-step routes (e.g., amide bond formation via activated esters).
- Parameters : Set "precursor scoring" to prioritize commercially available reagents and "reaction relevance" to exclude low-yield pathways .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines atomic positions with anisotropic displacement parameters. Validate via R-factor (<5%) and residual electron density maps.
- Output : Generate CIF files for deposition in the Cambridge Structural Database (CSD) .
Q. What approaches analyze structure-activity relationships (SAR) for pyridinylcarbonyl urea analogs?
- Comparative studies : Synthesize derivatives (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) and test biological activity (e.g., enzyme inhibition).
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .
Q. How should conflicting biological activity data across studies be addressed?
- Controlled variables : Ensure consistent assay conditions (pH, temperature, solvent).
- Purity verification : Reanalyze compound batches via HPLC and elemental analysis.
- Orthogonal assays : Validate results using multiple methods (e.g., fluorometric vs. colorimetric assays) .
Q. What strategies optimize reaction conditions for large-scale synthesis without industrial protocols?
- DoE (Design of Experiments) : Vary catalyst loading, solvent volume, and stirring rate to identify robust parameters.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
